molecular formula C19H18N2O2 B12604882 1-Benzyl-3-(7-hydroxynaphthalen-1-yl)-1-methylurea CAS No. 648420-22-8

1-Benzyl-3-(7-hydroxynaphthalen-1-yl)-1-methylurea

Cat. No.: B12604882
CAS No.: 648420-22-8
M. Wt: 306.4 g/mol
InChI Key: HXIZBBZMZUYFQM-UHFFFAOYSA-N
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Description

1-Benzyl-3-(7-hydroxynaphthalen-1-yl)-1-methylurea is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzyl group, a hydroxynaphthalene moiety, and a methylurea group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-3-(7-hydroxynaphthalen-1-yl)-1-methylurea typically involves the reaction of benzyl isocyanate with 7-hydroxynaphthalene-1-amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification methods such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-3-(7-hydroxynaphthalen-1-yl)-1-methylurea can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a ketone or quinone derivative.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of naphthoquinone derivatives.

    Reduction: Formation of reduced naphthalene derivatives.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

1-Benzyl-3-(7-hydroxynaphthalen-1-yl)-1-methylurea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(7-hydroxynaphthalen-1-yl)-1-methylurea involves its interaction with specific molecular targets. The hydroxyl group on the naphthalene ring can form hydrogen bonds with biological molecules, while the benzyl and methylurea groups can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-3-(7-hydroxy-1-naphthyl)urea: Similar structure but lacks the methyl group on the urea moiety.

    1-Benzyl-3-(7-hydroxynaphthalen-1-yl)-1-(2-phenylethyl)urea: Contains an additional phenylethyl group.

Uniqueness

1-Benzyl-3-(7-hydroxynaphthalen-1-yl)-1-methylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methyl group on the urea moiety can influence its reactivity and interactions with other molecules, making it a valuable compound for research and industrial applications.

Properties

CAS No.

648420-22-8

Molecular Formula

C19H18N2O2

Molecular Weight

306.4 g/mol

IUPAC Name

1-benzyl-3-(7-hydroxynaphthalen-1-yl)-1-methylurea

InChI

InChI=1S/C19H18N2O2/c1-21(13-14-6-3-2-4-7-14)19(23)20-18-9-5-8-15-10-11-16(22)12-17(15)18/h2-12,22H,13H2,1H3,(H,20,23)

InChI Key

HXIZBBZMZUYFQM-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)NC2=CC=CC3=C2C=C(C=C3)O

Origin of Product

United States

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